Benzyl-(3-pyridin-4-yl-propyl)-amine
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Overview
Description
Benzyl-(3-pyridin-4-yl-propyl)-amine is an organic compound that features a benzyl group attached to a propyl chain, which is further connected to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl-(3-pyridin-4-yl-propyl)-amine typically involves the following steps:
Starting Materials: The synthesis begins with benzyl chloride and 3-pyridin-4-yl-propylamine.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Procedure: Benzyl chloride is added dropwise to a solution of 3-pyridin-4-yl-propylamine in an appropriate solvent like ethanol or acetonitrile. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding amides or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield secondary or tertiary amines.
Substitution: The compound can participate in substitution reactions, where the benzyl group can be replaced by other functional groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) bromide.
Major Products:
Oxidation: Formation of benzyl-(3-pyridin-4-yl-propyl)-amide or benzyl-(3-pyridin-4-yl-propyl)-carboxylic acid.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
Benzyl-(3-pyridin-4-yl-propyl)-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Benzyl-(3-pyridin-4-yl-propyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, depending on the nature of the target and the context of the interaction.
Comparison with Similar Compounds
Benzyl-(3-pyridin-3-yl-propyl)-amine: Similar structure but with the pyridine ring attached at a different position.
Benzyl-(3-pyridin-2-yl-propyl)-amine: Another isomer with the pyridine ring attached at the second position.
Phenyl-(3-pyridin-4-yl-propyl)-amine: A related compound where the benzyl group is replaced by a phenyl group.
Uniqueness: Benzyl-(3-pyridin-4-yl-propyl)-amine is unique due to its specific structural arrangement, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for various applications in research and industry.
Biological Activity
Benzyl-(3-pyridin-4-yl-propyl)-amine is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Synthesis
Chemical Structure : this compound consists of a benzyl group attached to a 3-pyridin-4-yl-propyl amine moiety. Its molecular formula is C14H16N.
Synthesis : The synthesis typically involves the nucleophilic substitution of benzyl chloride with 3-pyridin-4-yl-propylamine in the presence of a base like sodium hydroxide or potassium carbonate. This reaction is carried out in solvents such as ethanol or acetonitrile, followed by purification techniques like recrystallization or column chromatography.
This compound interacts with specific molecular targets, including enzymes and receptors. It can bind to both active sites and allosteric sites on proteins, modulating their activity. This interaction can lead to various biological effects, which are context-dependent based on the target protein involved.
Antimicrobial Activity
This compound has been investigated for its antimicrobial properties. In vitro studies have shown that it exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have demonstrated inhibition zones ranging from 18 mm to 24 mm against various bacterial strains .
Bacterial Strain | Inhibition Zone (mm) |
---|---|
Staphylococcus aureus | 24 |
Escherichia coli | 21 |
Bacillus subtilis | 20 |
Salmonella typhi | 19 |
Antifungal Activity
The compound has also shown antifungal activity, although specific data on this compound is limited. Related pyridine derivatives have been noted for their efficacy against fungal pathogens, suggesting potential for this compound in antifungal applications .
Neuropathic Pain
Recent studies have explored the role of this compound as a potential therapeutic agent for neuropathic pain. In animal models, it has been shown to induce antiallodynic effects, significantly reversing mechanical allodynia through sigma receptor antagonism . This suggests its utility in treating chronic pain conditions.
Cancer Research
While direct studies on the anticancer effects of this compound are scarce, related compounds in its class have demonstrated moderate cytotoxicity against various cancer cell lines. For example, pyridine derivatives have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis .
Case Studies and Research Findings
- Antibacterial Efficacy : A study evaluating various pyridine derivatives found that modifications on the phenyl ring significantly enhanced antibacterial activity. The inclusion of electron-donating or withdrawing groups was crucial in determining the potency against bacterial strains .
- Neuropathic Pain Model : In a proof-of-concept study, a compound structurally similar to this compound showed robust efficacy in reducing pain responses in neuropathic models, highlighting its therapeutic potential in pain management .
Properties
IUPAC Name |
N-benzyl-3-pyridin-4-ylpropan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2/c1-2-5-15(6-3-1)13-17-10-4-7-14-8-11-16-12-9-14/h1-3,5-6,8-9,11-12,17H,4,7,10,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMWBDSDXSLDFJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCCCC2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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